Kit Reconstitution Protocol: Room-Temperature Incubation vs. Heated Preparation (Tetrofosmin vs. Sestamibi)
99mTc-tetrofosmin kit reconstitution requires only a 15-minute incubation at room temperature (15–25 °C), whereas 99mTc-sestamibi requires heating at 100 °C for 10 minutes followed by a cooling period before quality control and patient administration [1]. This difference eliminates the need for a heating block or boiling water bath in the radiopharmacy hot cell, reducing equipment requirements, preparation time, and the risk of thermal injury during handling. Post-dilution stability data demonstrate that tetrofosmin maintains acceptable radiochemical purity (>90%) for at least 8 hours following dilution, with rest kits showing 97.3% ± 0.25% and stress kits 96.9% ± 2.7% purity at 8 hours post-dilution, while sestamibi rest and stress kits showed 91.8% ± 1.6% and 93.7% ± 2.4%, respectively, indicating superior post-dilution stability for tetrofosmin under comparable conditions [2].
| Evidence Dimension | Kit reconstitution conditions and post-dilution radiochemical purity stability |
|---|---|
| Target Compound Data | 15 min incubation at room temperature; post-dilution purity at 8 h: rest kit 97.3% ± 0.25%, stress kit 96.9% ± 2.7% |
| Comparator Or Baseline | 99mTc-sestamibi: 10 min heating at 100 °C; post-dilution purity at 8 h: rest kit 91.8% ± 1.6%, stress kit 93.7% ± 2.4% |
| Quantified Difference | No heating required; post-dilution purity advantage for tetrofosmin of approximately +5.5 percentage points (rest) and +3.2 percentage points (stress) at 8 h |
| Conditions | Sestamibi reconstituted with 11.1 GBq 99mTc in 3 mL; tetrofosmin with 12 GBq in 8 mL; both diluted to 1500 MBq/mL (rest) and 500 MBq/mL (stress) in nitrogen-filled vials; ITLC analysis in duplicate on 3 separate occasions |
Why This Matters
Room-temperature preparation eliminates the need for heating equipment, simplifies radiopharmacy workflow, and reduces preparation time, directly impacting laboratory throughput and enabling more flexible scheduling of patient doses.
- [1] DailyMed. MYOVIEW (tetrofosmin) injection, powder, lyophilized, for solution – FDA-approved package insert. Updated 2024-01-10. View Source
- [2] Cooper MS, Savov V, Mather SJ. P4. Effect of dilution on the stability of 99mTc sestamibi and 99mTc tetrofosmin. Nucl Med Commun. 2003;24(4):469. View Source
